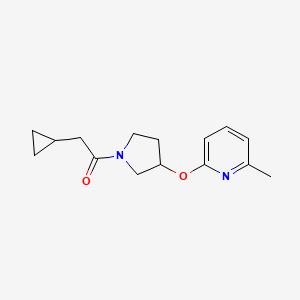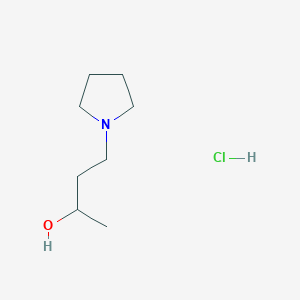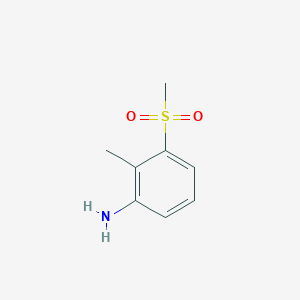![molecular formula C11H24Cl2N2 B2880193 [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-87-3](/img/structure/B2880193.png)
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound has a cyclobutylmethyl group attached to the nitrogen atom of the piperidine ring, and it is in the form of a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of Piperidin-4-ylmethanamine: : This can be achieved by the reduction of piperidin-4-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: : The piperidin-4-ylmethanamine is then alkylated with cyclobutylmethyl bromide to introduce the cyclobutylmethyl group.
Formation of Dihydrochloride Salt: : The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, large-scale reduction and alkylation processes, and efficient separation and purification techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.
Reduction: : The compound can be reduced to form piperidin-4-ylmethanamine.
Substitution: : The cyclobutylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: : Alkyl halides and aryl halides are used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidin-4-one
Reduction: : Piperidin-4-ylmethanamine
Substitution: : Various substituted piperidines depending on the alkyl or aryl group used.
Scientific Research Applications
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.
Industry: : It can be used in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)piperidin-4-yl]methanamine dihydrochloride: : Similar structure but with a cyclopropylmethyl group instead of cyclobutylmethyl.
1-(Methyl)piperidin-4-yl]methanamine dihydrochloride: : Similar structure but with a methyl group instead of cyclobutylmethyl.
The uniqueness of This compound lies in its specific structural features, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
[1-(cyclobutylmethyl)piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11;;/h10-11H,1-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOOMBWQYMVSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)
![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)



![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)
![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)


![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)
![(E)-N,N'-dicyclohexylcarbamimidoyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2880129.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)
